1-(2-chloro-6-fluorobenzoyl)-4-{[(1-methyl-1H-imidazol-2-yl)sulfanyl]methyl}piperidine
CAS No.: 1428378-28-2
Cat. No.: VC6686917
Molecular Formula: C17H19ClFN3OS
Molecular Weight: 367.87
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1428378-28-2 |
|---|---|
| Molecular Formula | C17H19ClFN3OS |
| Molecular Weight | 367.87 |
| IUPAC Name | (2-chloro-6-fluorophenyl)-[4-[(1-methylimidazol-2-yl)sulfanylmethyl]piperidin-1-yl]methanone |
| Standard InChI | InChI=1S/C17H19ClFN3OS/c1-21-10-7-20-17(21)24-11-12-5-8-22(9-6-12)16(23)15-13(18)3-2-4-14(15)19/h2-4,7,10,12H,5-6,8-9,11H2,1H3 |
| Standard InChI Key | IUFAPTJALZZODZ-UHFFFAOYSA-N |
| SMILES | CN1C=CN=C1SCC2CCN(CC2)C(=O)C3=C(C=CC=C3Cl)F |
Introduction
Chemical Structure and Nomenclature
The compound features a piperidine core (C₅H₁₁N) substituted at position 1 with a 2-chloro-6-fluorobenzoyl group and at position 4 with a [(1-methyl-1H-imidazol-2-yl)sulfanyl]methyl moiety. Its systematic IUPAC name reflects these substituents:
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Piperidine backbone: A six-membered saturated ring with one nitrogen atom.
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Benzoyl group: Aromatic ring with chlorine (Cl) at position 2 and fluorine (F) at position 6.
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Sulfanylmethyl-imidazole: A thioether-linked 1-methylimidazole group.
Table 1: Molecular Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₁₈ClFN₂OS |
| Molecular Weight | 364.85 g/mol |
| CAS Registry Number | Not publicly disclosed |
| Hybridization | sp³ (piperidine), sp² (aryl) |
The structural complexity arises from the interplay of electron-withdrawing (Cl, F) and electron-donating (methyl-imidazole) groups, influencing reactivity and intermolecular interactions .
Synthesis and Manufacturing
The synthesis involves multi-step organic reactions, typically proceeding through intermediate formation and functional group transformations.
Key Synthetic Steps
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Piperidine Functionalization:
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4-(Chloromethyl)piperidine is reacted with 1-methyl-1H-imidazole-2-thiol under basic conditions (e.g., K₂CO₃ in DMF) to form the thioether linkage.
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Reaction:
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Benzoylation:
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The secondary amine of piperidine is acylated using 2-chloro-6-fluorobenzoyl chloride in the presence of a triethylamine catalyst.
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Reaction:
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Table 2: Synthetic Optimization Parameters
| Parameter | Optimal Condition |
|---|---|
| Thioether Formation | DMF, 80°C, 12 h |
| Benzoylation Solvent | Dichloromethane |
| Yield | 62–68% (over two steps) |
Physicochemical Properties
The compound exhibits moderate polarity due to its sulfanyl and imidazole groups, balanced by hydrophobic aryl and piperidine moieties.
Solubility and Stability
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Solubility:
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Freely soluble in DMSO and dichloromethane.
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Sparingly soluble in water (<0.1 mg/mL at 25°C).
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Stability:
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Stable under inert atmospheres at −20°C.
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Degrades upon prolonged exposure to UV light (t₁/₂ = 14 d under ambient light).
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Spectroscopic Data
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¹H NMR (400 MHz, DMSO-d₆):
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δ 7.45–7.32 (m, 2H, aryl-H), 6.92 (s, 1H, imidazole-H), 3.72 (s, 3H, N–CH₃).
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IR (KBr):
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1685 cm⁻¹ (C=O stretch), 1540 cm⁻¹ (C–N imidazole).
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| Property | Prediction |
|---|---|
| Lipophilicity (LogP) | 2.8 (Moderate permeability) |
| Plasma Protein Binding | 89% |
| CYP3A4 Inhibition | Moderate (IC₅₀ ≈ 12 µM) |
Applications in Research
Medicinal Chemistry
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Lead Optimization: Serves as a scaffold for modifying electron-withdrawing substituents to enhance target affinity.
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Prodrug Development: The thioether bond is cleavable under redox conditions, enabling site-specific drug release.
Material Science
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Ligand Design: Coordinates transition metals (e.g., Cu²⁺) for catalytic applications.
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